molecular formula C12H10ClNO B091003 4-(4-Chlorophenoxy)aniline CAS No. 101-79-1

4-(4-Chlorophenoxy)aniline

Cat. No. B091003
Key on ui cas rn: 101-79-1
M. Wt: 219.66 g/mol
InChI Key: YTISFYMPVILQRL-UHFFFAOYSA-N
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Patent
US05389652

Procedure details

A suspension of 16.0 g (64.1 mmole) of 4-(4'-chlorophenoxy) nitrobenzene and 75% Pt, 161 mg of platinum oxide (641 μmole, 1 mole %) in 200 ml of ethanol was stirred vigorously under hydrogen until hydrogen uptake ceased (about 4 hours). The suspension was filtered through celite and the solution was evaporated to dryness to obtain 13.94 g (99.3%) of the desired product as a pale brown solid.
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
161 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99.3%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.[H][H]>C(O)C.[Pt]=O>[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
ClC1=CC=C(OC2=CC=C(C=C2)[N+](=O)[O-])C=C1
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
161 mg
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 4 hours)
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC2=CC=C(N)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.94 g
YIELD: PERCENTYIELD 99.3%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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